Pelletierine

Description

This compound is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

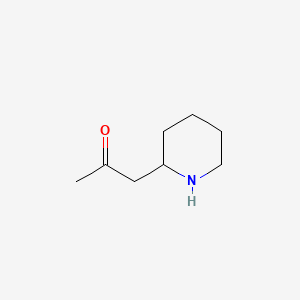

1-piperidin-2-ylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIZLWNUBXHADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863036 | |

| Record name | (+/-)-Isopelletierine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4396-01-4, 539-00-4 | |

| Record name | 1-(2-Piperidinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Isopelletierine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pelletierine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELLETIERINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL21M0A40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biosynthesis of Pelletierine from L-Lysine: A Mechanistic & Experimental Guide

Executive Summary

The biosynthesis of pelletierine (1-(2-piperidyl)propan-2-one) represents a canonical example of plant alkaloid engineering, bridging enzymatic precision with spontaneous chemical reactivity. Originating from the primary metabolite L-lysine , this pathway constructs the piperidine ring system fundamental to thousands of bioactive compounds, including the Lycopodium and Punica alkaloids.

This guide deconstructs the pathway into its constituent molecular events: the PLP-dependent decarboxylation, the copper-mediated oxidative deamination, and the biomimetic Mannich condensation. It is designed for researchers seeking to reconstitute this pathway in vitro or engineer it into heterologous hosts (e.g., S. cerevisiae or E. coli).

Part 1: Molecular Architecture & Precursor Logic

The Precursor: L-Lysine

L-Lysine is the obligate precursor. Its

The Structural Objective: The Piperidine Nucleus

This compound consists of a piperidine ring substituted at the C2 position with a propan-2-one side chain. The biosynthetic challenge lies in two key transformations:

-

Cyclization: Converting the linear lysine chain into a reactive cyclic imine (

-piperideine). -

C-C Bond Formation: Coupling this electrophilic imine with a nucleophilic C3 unit (derived from acetoacetate).

Part 2: The Enzymatic Cascade

The pathway operates through a "Push-Pull" mechanism: enzymatic steps generate a reactive intermediate that "pulls" a nucleophile into a spontaneous coupling reaction.

Step 1: Decarboxylation (The Commitment Step)

-

Enzyme: Lysine Decarboxylase (LDC) [EC 4.1.1.18]

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

Mechanism: LDC binds L-lysine, forming a Schiff base with PLP. This destabilizes the

-carboxyl group, facilitating decarboxylation to release CO -

Significance: This step removes the chirality of L-lysine and commits the metabolite to polyamine/alkaloid synthesis.

Step 2: Oxidative Deamination

-

Enzyme: Copper Amine Oxidase (CuAO) [EC 1.4.3.6]

-

Cofactor: Topaquinone (TPQ) and Cu

[1] -

Mechanism: CuAO oxidizes one primary amine group of cadaverine to an aldehyde. The reaction consumes molecular oxygen and releases H

O -

Product: 5-aminopentanal .

Step 3: Spontaneous Cyclization

-

Mechanism: 5-aminopentanal is chemically unstable in aqueous solution at physiological pH. The remaining terminal amine performs an intramolecular nucleophilic attack on the newly formed aldehyde.

-

Equilibrium: This reversible reaction releases water to form the cyclic Schiff base

-piperideine . -

Note:

-piperideine exists in equilibrium with its enamine tautomer and the open-chain aldehyde, but the cyclic imine is the requisite electrophile for the next step.

Step 4: The Mannich Condensation (C-C Bond Formation)

-

Reactants:

-piperideine (Electrophile) + Acetoacetic Acid/Acetoacetyl-CoA (Nucleophile). -

Mechanism: A biomimetic Mannich reaction.[3] The enol form of acetoacetate attacks the C2 position of the iminium ion (

-piperideine). -

Decarboxylation: If acetoacetic acid (or acetonedicarboxylic acid) is the nucleophile, the coupling is often accompanied by decarboxylation to stabilize the product.

-

Product: This compound .

Part 3: Pathway Visualization

The following diagram illustrates the flow from primary metabolism to the alkaloid scaffold.

Figure 1: The biosynthetic pathway of this compound.[4][5] Blue/Green nodes represent stable intermediates; Yellow represents the reactive electrophile.

Part 4: Enzymatic Parameters & Kinetics

For researchers attempting to model this system, the following kinetic parameters are derived from characterization of plant-derived enzymes (specifically Lupinus and Punica homologs).

| Enzyme | Source Organism | Substrate | Optimal pH | Cofactor | ||

| LDC | Lupinus angustifolius | L-Lysine | 250 - 400 | 15 - 25 | 7.5 - 8.0 | PLP |

| CuAO | Pisum sativum | Cadaverine | 60 - 100 | 8 - 12 | 7.0 - 7.5 | TPQ, Cu |

| Synthase * | Huperzia serrata | N/A | N/A | 7.0 | None (Spontaneous) |

*Note: While specific "this compound Synthases" (Type III PKS) have been identified in Lycopodium, the condensation reaction proceeds spontaneously in the presence of acetoacetate at neutral to slightly alkaline pH.

Part 5: Experimental Protocol (In Vitro Synthesis)

This protocol describes a one-pot, two-stage biomimetic synthesis. It relies on the enzymatic generation of

Reagents Required[3][7][11][12][13][14]

-

Enzymes: Recombinant LDC (10 U/mL), Purified CuAO (5 U/mL).

-

Substrates: L-Lysine HCl (10 mM), Lithium Acetoacetate (20 mM).

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Cofactors: PLP (0.1 mM), Catalase (500 U/mL - Critical to remove H

O

Step-by-Step Workflow

-

Enzymatic Oxidation Phase (Generation of Imine):

-

In a 50 mL flask, dissolve L-Lysine HCl (10 mM) and PLP (0.1 mM) in phosphate buffer.

-

Add LDC and incubate at 37°C for 60 minutes to generate cadaverine.

-

Checkpoint: Verify cadaverine formation via TLC (ninhydrin stain) or LC-MS.

-

Add CuAO and Catalase. Incubate at 30°C for 2-4 hours with gentle aeration (oxygen is a substrate).

-

Result: Accumulation of

-piperideine.[6][7]

-

-

Chemical Condensation Phase:

-

Isolation & Analysis:

-

Basify mixture to pH 10 with NaOH.

-

Extract 3x with Dichloromethane (DCM).

-

Dry organic layer over MgSO

and concentrate. -

Validation: Analyze via GC-MS. This compound peak expected at

141

-

Part 6: Scientific Integrity & Troubleshooting

The "Spontaneous" Controversy

Historically, researchers debated whether the final condensation required an enzyme ("this compound Synthase"). Recent evidence (References 1, 3) suggests that while Type III PKS enzymes can generate the acetoacetyl-CoA precursor, the actual Mannich condensation with

Self-Validating Controls

To ensure the signal observed is true this compound and not an artifact:

-

Negative Control A: Exclude CuAO. Result: Accumulation of cadaverine; no this compound.

-

Negative Control B: Exclude Acetoacetate. Result: Hydrolysis of

-piperideine back to amino-aldehyde; no this compound. -

Stereochemistry Check: Synthetic this compound via this method is racemic.[3] If isolating from Punica granatum, the product is often scalemic (enantioenriched), implying a chiral environment (protein scaffold) might influence the stereoselectivity of the Mannich step in vivo.

References

-

Sun, F., et al. (2020). "Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis." Organic Letters. Available at: [Link]

-

Bunsupa, S., et al. (2012). "Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in Leguminosae." Plant Physiology. Available at: [Link]

-

Cona, A., et al. (2006). "Copper amine oxidases in plants: structure, function, and evolution." Trends in Plant Science. Available at: [Link]

-

Hemscheidt, T. (2000). "Tropane and related alkaloids."[10][11][12] Topics in Current Chemistry. (Contextual reference for Mannich mechanisms in alkaloid synthesis).

Sources

- 1. Frontiers | The tree of life of copper-containing amine oxidases [frontiersin.org]

- 2. proteopedia.org [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The chemistry of polyazaheterocyclic compounds. Part VI. Condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate and a new type of dimroth rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Granatum. | Henriette's Herbal Homepage [henriettes-herb.com]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Pseudothis compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. [Role of amine oxidase in the biosynthesis of alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Pelletierine

Technical Guide: Chemical Structure, Stereochemistry, and Synthetic Architecture of Pelletierine

Introduction: The this compound Enigma

This compound (1-(piperidin-2-yl)propan-2-one) represents a classic case study in alkaloid chemistry, historically plagued by stereochemical ambiguity and nomenclature confusion. Originally isolated from the root bark of the pomegranate (Punica granatum) by Tanret in 1878, the term "this compound" was long used interchangeably with its racemic form, "isothis compound."

For modern drug development professionals, this compound is not merely a historical artifact but a potent chiral building block. Its piperidine core serves as a scaffold for "sedridine-type" alkaloids and has seen renewed interest in the synthesis of lycopodium alkaloids and glycosidase inhibitors.

This guide dissects the molecular architecture of this compound, resolving the historical stereochemical debates and providing a validated roadmap for its synthesis and characterization.

Molecular Architecture and Stereochemistry

Chemical Identity

-

IUPAC Name: 1-[(2R)-piperidin-2-yl]propan-2-one

-

Common Synonyms: (-)-Pelletierine, 2-Acetonylpiperidine.

-

Molecular Formula: C

H -

Molecular Weight: 141.21 g/mol

Absolute Configuration: The (R) Assignment

Historical literature often conflated the optical rotation of this compound with its configuration. It is now definitively established that natural levorotatory (-)-pelletierine possesses the (R) absolute configuration .

This assignment is counter-intuitive to some due to the Cahn-Ingold-Prelog (CIP) priority rules interacting with protecting groups. For instance, while the natural free base is (R), the N-benzyloxycarbonyl (Cbz) derivative of the same stereoisomer is assigned the (S) configuration due to the change in substituent priority at the nitrogen atom, despite maintaining the same spatial arrangement of the carbon skeleton.

Stereochemical Priority at C2:

-

-NH- (Nitrogen, Atomic #7)

-

-CH

C(=O)CH -

-CH

- (Ring C3) -

-H (Hydrogen, pointing away)

Diagram 1: Stereochemical Configuration and Conformational Equilibrium The following diagram illustrates the (R)-enantiomer and its preferred chair conformation, where the acetonyl side chain adopts the equatorial position to minimize 1,3-diaxial interactions.

The Racemization Mechanism

The instability of optically active this compound is a critical handling parameter. The molecule undergoes rapid racemization in the presence of bases (or even upon standing in solution) via two primary mechanisms:

-

Enolization: Formation of the enol at the C1' position (less likely to affect the C2 chiral center directly unless coupled with ring opening).

-

Retro-Mannich / Mannich Equilibrium: The dominant pathway. The piperidine ring opens to form an achiral imine intermediate (

-piperideine) and acetoacetate enolate, which then re-condenses to form the racemate.

Synthesis and Biosynthesis

Biosynthetic Pathway

Nature synthesizes this compound from L-Lysine. The pathway involves decarboxylation to cadaverine, oxidative deamination to 5-aminopentanal, and spontaneous cyclization to

Total Synthesis Protocols

For research applications requiring high enantiopurity, "biomimetic" synthesis is often insufficient due to racemization. Modern asymmetric organocatalysis provides the most robust route.

Protocol: Asymmetric Organocatalytic Synthesis (Self-Validating)

-

Reagents:

-Piperideine (generated in situ), Acetone (solvent/reactant), L-Proline (catalyst). -

Mechanism: L-Proline forms a chiral enamine with acetone, which attacks the

-piperideine iminium ion. -

Validation Step: Enantiomeric Excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with Mosher's acid chloride.

Diagram 2: Biosynthetic vs. Synthetic Pathways

Analytical Profile

Accurate identification of this compound requires distinguishing it from its N-methylated derivatives and its racemate.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Interpretation |

| -CH | 2.18 | Singlet (3H) | Methyl Ketone: Sharp, distinct singlet. Key for confirming side chain integrity. | |

| H-2 | 2.90 - 3.10 | Multiplet (1H) | Chiral Center: The methine proton at C2. Shift varies with N-protonation state. | |

| H-1' | 2.55 | Doublet (2H) | Methylene Bridge: Connects ring to carbonyl. Appears as a doublet or multiplet depending on resolution. | |

| C=O | 208.5 | Singlet | Carbonyl: Characteristic ketone signal. | |

| C-2 | 56.8 | Singlet | Chiral Carbon: Diagnostic for 2-substitution pattern. |

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 141

-

Base Peak: m/z 84

-

Mechanism: This diagnostic peak arises from

-cleavage adjacent to the nitrogen atom. The bond between C2 and the side chain breaks, leaving the stable piperidinium ion (m/z 84). This fragmentation is the "fingerprint" of 2-substituted piperidine alkaloids.

-

References

-

Absolute Configuration: Wibberley, L. (2025). Synthesis and Absolute Configuration of Tanret's (-)-Pelletierine. ResearchGate. Link

-

Stereochemical Assignment: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

-

Biosynthetic Pathway: Hemscheidt, T. (2020). Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis. Organic Letters. Link

-

Asymmetric Synthesis: Moyano, A. (2019). Strategies for the Asymmetric Construction of this compound. European Journal of Organic Chemistry. Link

-

Historical Context: Gal, J. (2013). The Discovery of the this compound Alkaloids: A History of Confusion and Resolution. Chirality. Link

Physical and chemical properties of Pelletierine alkaloid

Physical, Chemical, and Pharmacological Characterization

Part 1: Executive Summary & Structural Identity[2][4]

Pelletierine (CAS: 4396-01-4) is a piperidine alkaloid primarily isolated from the root bark of the pomegranate tree (Punica granatum). Historically, nomenclature confusion existed between "this compound" (originally assigned to an aldehyde form) and "isothis compound" (the ketone form). Modern chemical convention and commercial availability typically refer to the stable ketone structure, 1-(piperidin-2-yl)propan-2-one , which is the focus of this guide.[1]

Functionally, it acts as a potent anthelmintic agent through nicotinic acetylcholine receptor (nAChR) agonism. Its chemical instability as a free base necessitates rigorous handling protocols under inert atmospheres or conversion to stable salts (e.g., sulfate, tannate).

Structural Dynamics

The molecule exists in a dynamic equilibrium. While the ketone form is predominant, the proximity of the secondary amine and the carbonyl group allows for intramolecular interactions.

-

Formula: C

H -

Stereochemistry: The C2 position on the piperidine ring is chiral. Natural this compound is typically the (-)-enantiomer, though isolation often yields the racemate due to base-catalyzed racemization during extraction.[3]

Part 2: Physicochemical Profile[2][3][4][6][7]

The following data aggregates experimental constants. Note the critical distinction between the Free Base (unstable) and Salt Forms (stable).

Table 1: Physicochemical Constants[1][4]

| Property | Value | Condition/Notes |

| Molecular Weight | 141.21 g/mol | Free Base |

| Physical State | Oily Liquid | Colorless to pale yellow; darkens upon air oxidation.[1][2] |

| Boiling Point | 195°C | At 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | 102–107°C | At 11 mmHg |

| pKa | 9.45 | Secondary amine protonation (at 15°C).[1] |

| Density | 0.988 g/cm³ | At 20°C |

| Solubility (Free Base) | High | Ethanol, Chloroform, Diethyl Ether.[1] |

| Solubility (Salts) | High | Water (Sulfate/HCl salts are highly water-soluble).[1] |

| Stability | Low | Hygroscopic & Air Sensitive. Rapidly absorbs CO |

Part 3: Biosynthetic Pathway

The biosynthesis of this compound in Punica granatum follows a lysine-derived pathway. The pivotal step is the decarboxylation of L-Lysine to Cadaverine, followed by oxidative deamination and cyclization.

Scientific Causality: The formation of the piperidine ring (

Figure 1: Biosynthetic pathway from L-Lysine to this compound involving decarboxylation and Mannich condensation.[1]

Part 4: Isolation & Extraction Protocol

Objective: Isolate this compound from Punica granatum root bark.[5][6][7][8][9] Self-Validating System: This protocol utilizes pH-switching to selectively move the alkaloid between aqueous and organic phases, purifying it from non-basic plant material (tannins, sugars).

Reagents Required[5][1][3]

-

Calcium Hydroxide (Ca(OH)

) or NaOH (10%) -

Chloroform (CHCl

) or Dichloromethane (DCM) -

Sulfuric Acid (0.1 N H

SO -

pH Indicator strips or meter

Step-by-Step Methodology

-

Alkaline Liberation (The "Freeing" Step):

-

Action: Mix 100g powdered bark with a slurry of Ca(OH)

and water until a thick paste forms. -

Causality: Plant alkaloids exist naturally as salts (bound to tannins/acids). The strong base displaces the alkaloid, converting it into its lipophilic Free Base form.

-

Validation: Ensure pH > 10.

-

-

Organic Extraction:

-

Action: Extract the paste with CHCl

(3 x 200mL) in a Soxhlet apparatus or by maceration. -

Causality: The free base is soluble in chloroform; polar impurities (tannins, sugars) remain in the alkaline aqueous paste.

-

-

Acid Purification (The "Salt" Step):

-

Action: Transfer the CHCl

extract to a separatory funnel. Shake with 0.1 N H -

Causality: The acid protonates the secondary amine (pKa ~9.45), converting this compound into This compound Sulfate . This salt is water-soluble and insoluble in chloroform.[1]

-

Validation: The organic layer should now be alkaloid-free (check via TLC). The alkaloid is now in the aqueous acid layer, separated from lipophilic fats/waxes.

-

-

Final Isolation:

-

Action: Basify the combined acidic aqueous layers with NaOH to pH 12. Extract immediately with CHCl

. Dry organic layer over anhydrous Na -

Critical Safety: Do not use heat without nitrogen; the free base oxidizes rapidly.

-

Figure 2: Acid-Base extraction workflow utilizing pH-dependent solubility switches.[1]

Part 5: Pharmacological Mechanism of Action[4]

This compound acts as an anthelmintic (worm-expelling agent).[5][8] Its structural similarity to nicotine allows it to bind to Nicotinic Acetylcholine Receptors (nAChRs).[10]

-

Target: Somatic muscle nAChRs of the parasite (e.g., Taenia species).

-

Mechanism: It acts as a non-depolarizing neuromuscular blocking agent (or agonist depending on concentration and species). It induces initial contraction followed by spastic paralysis.

-

Outcome: The parasite loses its grip on the host's intestinal wall and is expelled via peristalsis (often aided by a purgative).

Figure 3: Pharmacological cascade leading to parasite expulsion via nAChR activation.[1]

Part 6: References

-

Chemical Identity & Constants:

-

ChemicalBook. (2023). "this compound Properties and Constants." Link

-

-

Biosynthetic Pathway:

-

Extraction Methodology:

-

Pharmacology (nAChR):

-

National Center for Biotechnology Information. (2023). "Nicotinic Acetylcholine Receptors: Basic Neurochemistry." Link

-

-

Historical Synthesis:

-

Wibaut, J.P. (1951). "Syntheses of this compound and Isothis compound." Recueil des Travaux Chimiques des Pays-Bas. (Classic reference for structural confirmation).

-

Sources

- 1. Showing Compound this compound (FDB002166) - FooDB [foodb.ca]

- 2. This compound | 4396-01-4 [chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound CAS#: 4396-01-4 [m.chemicalbook.com]

- 5. prezi.com [prezi.com]

- 6. This compound [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

The Pelletierine Architecture: From Biosynthetic Origins to Piperidine Scaffolds

Executive Summary

The pelletierine alkaloids, isolated primarily from the root bark of Punica granatum (Pomegranate), represent a foundational class of piperidine-based natural products.[1] While historically significant as anthelmintics, their contemporary value lies in their structural role as precursors to complex bicyclic systems (granatanes) and as scaffolds for acetylcholinesterase (AChE) inhibitors. This guide dissects the this compound class with a focus on stereochemical differentiation, lysine-derived biosynthesis, and biomimetic total synthesis.

Structural & Stereochemical Architecture

The nomenclature of "this compound" is historically ambiguous, often used interchangeably to describe the entire alkaloid fraction or specific isomers. Precise chemical definition is required for rigorous research.

The Isomer Hierarchy

The core structure is a piperidine ring substituted at the C2 position. The oxidation state of the side chain determines the specific alkaloid.

| Common Name | Chemical IUPAC Name | Structure Description | Chirality |

| This compound | (2S)-3-(piperidin-2-yl)propanal | Piperidine with a propanal (aldehyde) side chain. | Chiral (C2) |

| Isothis compound | 1-(piperidin-2-yl)propan-2-one | Piperidine with a propanone (ketone) side chain.[2] | Chiral (C2) |

| Pseudothis compound | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | Bicyclic homolog of tropinone (Granatan-3-one). | Achiral (Meso-like symmetry) |

| N-Methylthis compound | 1-(1-methylpiperidin-2-yl)propan-2-one | N-methylated ketone derivative. | Chiral (C2) |

Critical Note on Stability: The aldehyde form (this compound) exists in equilibrium with its cyclic hemiaminal. However, the ketone form (Isothis compound) is thermodynamically more stable and is the primary intermediate for the bicyclic pseudothis compound.

Biosynthetic Origins: The Lysine Pathway[1]

The biosynthesis of this compound alkaloids is a textbook example of amino acid derivation, specifically mirroring the pathway of tropane alkaloids but utilizing a lysine homolog rather than ornithine.

Mechanistic Pathway[1][3]

-

Decarboxylation: L-Lysine is decarboxylated by lysine decarboxylase (LDC) to form Cadaverine.[1]

-

Oxidative Deamination: Diamine oxidase converts cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the imine

-piperideine.[1] -

Mannich Condensation: The pivotal step involves the condensation of

-piperideine with an acetoacetyl-CoA unit (derived from two Acetyl-CoA molecules). This yields the this compound/isothis compound skeleton.[3] -

Bicyclization: For pseudothis compound, a second intramolecular Mannich reaction occurs after N-methylation, bridging the ring to form the [3.3.1] bicyclic system.[1]

Figure 1: The biosynthetic cascade from L-Lysine to the bicyclic Pseudothis compound.[4]

Chemical Synthesis: The Biomimetic Robinson-Schöpf Strategy

While modern asymmetric synthesis allows for enantioselective production of this compound, the Robinson-Schöpf reaction remains the most elegant demonstration of biomimetic efficiency. It synthesizes pseudothis compound in a "one-pot" double Mannich condensation under physiological conditions.

Protocol 1: Synthesis of Pseudothis compound

Objective: Synthesize 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudothis compound) using glutaraldehyde.[5]

Reagents:

-

Glutaraldehyde (25% aqueous solution)

-

Methylamine hydrochloride

-

Disodium phosphate (

) buffer

Methodology:

-

Buffer Preparation: Dissolve disodium phosphate in water to establish a pH of roughly 5.0–7.0. The reaction is pH-sensitive; too basic leads to polymerization, too acidic inhibits the amine nucleophile.

-

Reactant Mixing: In the buffered solution, combine equimolar amounts of glutaraldehyde, methylamine HCl, and acetonedicarboxylic acid.

-

The "Biomimetic" Incubation: Stir the mixture at room temperature (

) for 48–72 hours. -

Isolation: Basify the solution with NaOH to pH > 10. Extract exhaustively with chloroform.[1]

-

Purification: Dry the organic layer over

and evaporate. Recrystallize the residue from petroleum ether.-

Self-Validation: The product should form distinct prismatic crystals (mp 63–64°C).

-

Figure 2: The Robinson-Schöpf "one-pot" double Mannich condensation workflow.

Pharmacological Profile[2][4][7][11][12]

Anthelmintic Mechanism

This compound acts primarily as a neuromuscular blocking agent in cestodes (tapeworms).

-

Target: Cholinergic receptors in the parasite's musculature.[10]

-

Effect: It induces spastic paralysis. Unlike drugs that cause flaccid paralysis (preventing the worm from holding on), this compound forces the worm to release its hold on the intestinal wall, allowing it to be expelled via peristalsis (often aided by a saline purgative).

Acetylcholinesterase (AChE) Inhibition

Recent studies indicate that piperidine alkaloids, including this compound derivatives, possess AChE inhibitory activity. The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, binding to the anionic site of the enzyme, while the side chain interacts with the peripheral anionic site. This makes the scaffold relevant for Alzheimer's disease drug discovery.

Extraction & Isolation Protocol

Context: This protocol utilizes the differential solubility of the alkaloid salts (water-soluble) versus the free bases (organic-soluble) to isolate the total alkaloid fraction from Punica granatum.

Safety: Chloroform is a carcinogen. Perform all extractions in a fume hood.

Step-by-Step Workflow

-

Comminution:

-

Dry the root bark of Punica granatum and grind to a fine powder (mesh size 40–60) to maximize surface area for solvent penetration.

-

-

Alkaline Liberation (The Stas-Otto Principle):

-

Mix 100g of powder with 20g of Calcium Hydroxide (Lime) and enough water to make a thick paste.

-

Causality: The lime reacts with the natural alkaloid salts (tannates/sulfates) to liberate the free amine bases.

-

-

Primary Extraction:

-

Pack the paste into a Soxhlet extractor or macerate with Chloroform (

) for 24 hours. -

Filter/collect the organic solvent.[1] The free bases are now in the chloroform.

-

-

Acid Purification (Phase Switch):

-

Final Isolation:

-

Basify the aqueous acid layer with NaOH (pH 11).

-

Extract the now-liberated bases with fresh Chloroform or Diethyl Ether.

-

Evaporate the solvent to yield the Total Alkaloid Fraction (an oily residue containing this compound, isothis compound, and pseudothis compound).

-

-

Fractionation (Optional):

-

Pseudothis compound can be separated by cooling the oil; it often crystallizes out, while this compound remains liquid.

-

References

-

Leete, E. (1969). Biosynthesis of the Piperidine Alkaloids. Journal of the American Chemical Society.

-

Robinson, R. (1917).[6][8] A Synthesis of Tropinone. Journal of the Chemical Society, Transactions.

-

Taniguchi, T., et al. (2011). Total Synthesis of (-)-Pelletierine.[11] Organic Letters.

-

Verma, S. et al. (2020).[12] Alkaloids of Punica granatum: A Review of their Pharmacology. Journal of Ethnopharmacology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(2-Piperidinyl)-2-propanone | C8H15NO | CID 92987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Pseudothis compound - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]

- 7. Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Note: Total Synthesis Strategies for Pelletierine Analogs

This guide details the total synthesis strategies for Pelletierine and its structural analogs, focusing on high-fidelity protocols for drug discovery applications.

Introduction & Strategic Significance

This compound (1-(piperidin-2-yl)propan-2-one) is a fundamental piperidine alkaloid isolated from Punica granatum (pomegranate). Beyond its historical use as an anthelmintic, it serves as a critical biosynthetic and synthetic precursor to complex Lycopodium alkaloids (e.g., Lycopodine, Fawcettimine) and pharmaceutical agents like Sedridine and Halofuginone (an anti-fibrotic agent).

For drug development, the challenge lies not just in synthesizing the core, but in accessing specific enantiomers (

-

Biomimetic Synthesis: Ideal for rapid access to the racemic core and understanding biosynthetic pathways.

-

Asymmetric Organocatalysis (IMAMR): The gold standard for generating high enantiomeric excess (>90% ee) using Cinchona alkaloid catalysts.

-

Chiral Pool/Wacker Strategy: A robust route for scaling specific isomers starting from amino acids.

Strategic Overview & Retrosynthesis

The synthesis of this compound can be conceptualized through two primary disconnections: the intermolecular Mannich condensation (Biomimetic) and the Intramolecular Aza-Michael Reaction (IMAMR).

Visualization: Retrosynthetic Analysis

Figure 1: Retrosynthetic map illustrating the three primary access routes to the this compound scaffold.

Detailed Protocols

Protocol A: Asymmetric Intramolecular Aza-Michael Reaction (IMAMR)

Objective: Synthesis of enantiopure (-)-Pelletierine (Cbz-protected) with >90% ee. Mechanism: This route utilizes a bifunctional Cinchona alkaloid catalyst to activate the enone (via iminium formation or H-bonding) and direct the nucleophilic attack of the nitrogen.

Materials:

-

Substrate: (E)-1-(benzyloxycarbonylamino)-7-oxonon-5-en-2-one (Precursor 23).

-

Catalyst: 9-amino-9-deoxy-epi-quinine (for (+)-enantiomer) or 9-amino-9-deoxy-epi-quinidine (for (-)-enantiomer).

-

Additives: Trifluoroacetic acid (TFA).

-

Solvent: THF (anhydrous).

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a flame-dried flask, dissolve 9-amino-9-deoxy-epi-quinine (20 mol%) in anhydrous THF (0.1 M concentration relative to substrate).

-

Add TFA (40 mol%) dropwise. Note: The acid cocatalyst is crucial for activating the enone and improving turnover.

-

Stir at room temperature for 15 minutes to form the active salt complex.

-

-

Cyclization Reaction:

-

Add the linear amino-enone substrate (1.0 equiv) to the catalyst mixture.

-

Stir the reaction mixture at room temperature (

) for 18–24 hours. -

Monitoring: Monitor consumption of the starting material via TLC (Hexane/EtOAc 7:3). The product spot will be less polar than the linear precursor.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous

. -

Extract with

( -

Dry combined organics over

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient 90:10 to 70:30).

-

-

Validation:

-

Yield: Expect 85–91%.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak IA column, Hexane/i-PrOH 90:10). Expect 90–98% ee.

-

Protocol B: Biomimetic "Protective-Group-Free" Synthesis

Objective: Rapid access to racemic this compound or library generation of analogs.

Concept: Mimics the biosynthesis where

Step-by-Step Methodology:

-

Precursor Generation:

-

Generate

-piperideine in situ by the oxidation of L-lysine with N-bromosuccinimide (NBS) or from the dehydrohalogenation of N-chloropiperidine. -

Alternative: Use commercially available 2,3,4,5-tetrahydropyridine trimer.

-

-

Condensation:

-

Dissolve

-piperideine (1.0 equiv) in water/DMSO (5:1 ratio) to ensure solubility and mimic physiological conditions. -

Add Acetoacetic acid (1.2 equiv) or 1,3-acetone dicarboxylic acid (for pseudothis compound analogs).

-

Adjust pH to 7.0 using phosphate buffer.

-

Stir at

for 48 hours. Spontaneous decarboxylation occurs during the reaction.

-

-

Isolation:

-

Basify the solution to pH 10 with 1M NaOH.

-

Extract with

( -

Concentrate to yield crude this compound.

-

Note: The racemic product is prone to racemization; store as the hydrochloride salt.

-

Comparative Data Analysis

The following table contrasts the efficiency and applicability of the described strategies.

| Feature | Biomimetic Route | Organocatalytic (IMAMR) | Chiral Pool (Wacker) |

| Starting Material | Amino-alcohol / Enone | (-)-Pipecolinic Acid | |

| Step Count | 1-2 (Convergent) | 5-6 (Linear) | 4-5 (Linear) |

| Enantioselectivity | Racemic (0% ee) | High (90-99% ee) | High (>98% ee) |

| Scalability | High (Gram scale) | Moderate (Catalyst cost) | High (Kg scale potential) |

| Key Reagents | Acetoacetate, Buffer | Cinchona amine, TFA | PdCl2, CuCl, O2 |

| Primary Utility | Library generation | asymmetric total synthesis | Industrial production |

Mechanistic Visualization

Understanding the organocatalytic cycle is vital for troubleshooting low yields or poor selectivity.

Figure 2: Catalytic cycle for the Intramolecular Aza-Michael Reaction (IMAMR). The chiral amine catalyst activates the enone, guiding the stereoselective ring closure.

References

-

Biomimetic Synthesis & Mechanism

-

Asymmetric Organocatalysis (IMAMR)

-

Cinchona Route: "Strategies for the Asymmetric Construction of this compound and its Use in the Synthesis of Sedridine." European Journal of Organic Chemistry.[2] Link

-

Protocol Validation: "Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis." PMC - NIH. Link

-

-

Wacker Oxidation / Chiral Pool

Sources

Experimental protocol for isolating Pelletierine sulphate

Application Note: High-Purity Isolation and Sulphate Conversion of Pelletierine from Punica granatum Root Bark

Executive Summary

This application note details the isolation of This compound (

Historically known as "Tanret’s this compound," the commercial preparation is often a mixture of this compound, isothis compound, and methylthis compound. This protocol focuses on the Total Alkaloid Extraction (TAE) followed by fractional sulphate crystallization. The methodology utilizes a classical Acid-Base Liquid-Liquid Extraction (LLE) optimized for yield and purity, ensuring the removal of tannins which frequently contaminate pomegranate extracts.

Key Applications:

-

Anthelmintic drug development (historical reference).

-

Biosynthetic precursor studies (Lycopodium alkaloids).[1]

Safety & Hazard Assessment

Warning: this compound is a potent alkaloid with physiological activity.[2] Strict adherence to safety protocols is mandatory.

| Hazard Class | Risk Factor | Mitigation Strategy |

| Chemical Toxicity | This compound is toxic by ingestion/inhalation. | Work in a certified fume hood. Wear nitrile gloves and N95/P100 respirator. |

| Solvent Exposure | Chloroform ( | Use closed-loop solvent recovery where possible. Avoid skin contact. |

| Corrosives | Sulfuric Acid ( | Wear chemical splash goggles and acid-resistant apron. |

| Reactivity | Free base this compound oxidizes rapidly (resinifies). | Perform final isolation steps under Nitrogen ( |

Materials & Reagents

Biological Source:

-

Punica granatum root bark (Harvested in autumn for maximum alkaloid content; dried and powdered to #40 mesh).

Chemical Reagents (ACS Grade or higher):

-

Calcium Hydroxide (

) - "Slaked Lime" -

Chloroform (

) or Dichloromethane ( -

Sulfuric Acid (

), 0.1 N and 1.0 N solutions -

Sodium Hydroxide (

), 10% w/v aqueous solution -

Anhydrous Sodium Sulfate (

)[4] -

Diethyl Ether (

) -

Ethanol (Absolute)

Experimental Protocol

Phase 1: Alkaline Liberation (The Tanret Method)

Rationale: Alkaloids in the plant exist as salts (tannates). Mixing with a strong base like lime displaces the alkaloid, rendering it soluble in organic solvents while retaining tannins as insoluble calcium salts.

-

Preparation: Weigh 100 g of dried, powdered root bark.

-

Basification: In a mortar, mix the powder with 40 g of Calcium Hydroxide (

). -

Hydration: Add sufficient distilled water (~50-80 mL) to form a thick, homogenous paste.

-

Critical Step: Ensure the paste is moist but not flowing. Allow to stand for 1 hour to ensure complete liberation of the free base.

-

Phase 2: Organic Extraction

-

Transfer: Move the paste into a Soxhlet thimble or a maceration flask.

-

Extraction: Extract exhaustively with Chloroform (

).-

Soxhlet Method:[3] Run for 6–8 hours.

-

Maceration Method: Shake with 300 mL chloroform for 24 hours; filter and repeat 3 times.

-

-

Filtration: Filter the organic extract to remove particulate matter.

Phase 3: Acid-Base Purification (The "Clean-Up")

Rationale: This step separates the alkaloids from non-basic lipophilic impurities (fats, waxes, neutral terpenes).

-

First Acid Extraction: Transfer the chloroform extract to a separatory funnel.

-

Partition: Extract with 0.1 N Sulfuric Acid (

). -

Phase Separation: Collect the aqueous acid layers (top layer). Discard the chloroform layer (organic waste).

-

Basification: Cool the combined aqueous acid extract to 0-5°C. Slowly add 10% NaOH until the pH reaches 10–11.

-

Observation: The solution will become cloudy as the free base precipitates/oils out.

-

-

Second Organic Extraction: Extract the alkaline aqueous phase with Chloroform (

). -

Drying: Dry the combined chloroform extracts over Anhydrous Sodium Sulfate (

) for 30 minutes. Filter.

Phase 4: Sulphate Salt Formation & Crystallization

Rationale: Free this compound is volatile and unstable (oxidizes to resin). The sulphate salt is stable and non-volatile.

-

Evaporation: Evaporate the chloroform under reduced pressure (Rotary Evaporator,

) to obtain the crude alkaloid oil.-

Note: Do not heat excessively; this compound is volatile.[2]

-

-

Neutralization: Dissolve the residue in a minimum volume of Ethanol . Carefully titrate with 0.1 N Sulfuric Acid in ethanol until the solution is neutral (pH 7.0).

-

Stoichiometry:

-

-

Crystallization: Evaporate the ethanol to a syrupy consistency. Place in a desiccator over sulfuric acid or

.-

Alternative: Add excess Diethyl Ether to the ethanolic solution to induce precipitation of the sulphate salt.

-

-

Yield Calculation: Weigh the dried crystalline solid.

-

Expected Yield: 0.4% – 0.7% w/w depending on bark quality.

-

Process Visualization

Figure 1: Extraction Logic Flow

This diagram illustrates the separation of the target alkaloid from the complex plant matrix using pH switching.

Caption: Step-wise fractionation logic for isolating alkaloid salts from lipophilic plant matrices.

Figure 2: Chemical Transformation Pathway

The molecular state changes of this compound during the protocol.

Caption: Chemical state transitions of this compound during isolation.

Characterization & Validation

To ensure the integrity of the isolated this compound Sulphate, perform the following validation steps:

| Parameter | Specification | Method |

| Appearance | White to brownish crystalline powder | Visual Inspection |

| Melting Point | 135°C – 138°C (Decomposition) | Capillary Method |

| Solubility | Soluble in water, ethanol; Insoluble in ether | Solvent test |

| TLC Analysis | Silica Gel 60 F254 | |

| Precipitation | Blue precipitate with Copper Sulphate | Chemical ID Test |

Note on Isomerism: The isolated product is likely a racemate (Isothis compound/Pelletierine).[1] Optical rotation analysis (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Presence of saponins or vigorous shaking. | Add a few drops of ethanol or brine; centrifuge the mixture. |

| Low Yield | Incomplete liberation of base. | Increase maceration time with Lime; ensure paste is sufficiently moist. |

| Dark Product | Oxidation of the free base. | Minimize exposure to air; use Nitrogen atmosphere during evaporation. |

| No Crystallization | Excess acid or water. | Ensure exact neutralization; use absolute ethanol/ether for crystallization. |

References

-

Tanret, C. (1878).[6] Sur la pelletiérine, alcaloïde de l'écorce de grenadier.[2][7] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

-

Wibaut, J. P. (1951). The Alkaloids of Punica granatum L.[2][4][7] In: Manske, R.H.F., Holmes, H.L. (eds) The Alkaloids: Chemistry and Physiology, Vol 1. Academic Press.

-

Hess, K., & Eichel, A. (1917). Über die Alkaloide des Granatapfelbaumes. Berichte der deutschen chemischen Gesellschaft.

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

-

ChemicalBook. (2023). This compound Chemical Properties and Production.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Granati Cortex, B.P., Pomegranate Bark. Granati Fructi Cortex, Pomegranate Rind. Pelletierina. | Henriette's Herbal Homepage [henriettes-herb.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102060751B - Method for extracting this compound from pomegranate peel - Google Patents [patents.google.com]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

Pelletierine as a precursor for novel pharmaceutical compounds

Executive Summary

Pelletierine (3-(2-piperidyl)propanal) is a lysine-derived alkaloid historically isolated from the root bark of Punica granatum (Pomegranate).[1] While traditionally utilized as an anthelmintic, its utility in modern drug discovery has been underappreciated due to stability challenges and confusion with its ketone analog, isothis compound.

This Application Note redefines this compound not as a final product, but as a high-value metabolic handle . Its terminal aldehyde group, tethered to a piperidine ring, serves as a "privileged scaffold" for the divergent synthesis of indolizidine and quinolizidine alkaloids—structural motifs prevalent in next-generation neuroactive and antineoplastic therapeutics.

Key Technical Insight: The instability of the free-base aldehyde (rapid racemization and polymerization) requires in situ generation or immediate derivatization. This guide provides protocols for its stabilization and use as a precursor for library generation.

Chemical Profile & Stability Management

The this compound Paradox: Commercially labeled "this compound" is frequently a mixture of isothis compound (ketone) or the stable sulfate salt of the aldehyde. For synthetic applications, the aldehyde functionality is critical for reactivity (e.g., reductive aminations, Mannich reactions).

| Property | Specification | Critical Handling Note |

| IUPAC Name | 3-(piperidin-2-yl)propanal | Distinct from Isothis compound (1-(piperidin-2-yl)propan-2-one).[2] |

| Molecular Weight | 141.21 g/mol | Volatile free base.[2] |

| Stability | Low (Aldehyde form) | Racemizes rapidly in basic media.[2] Polymerizes on standing. |

| Storage | -20°C, Argon atmosphere | Store as Hydrochloride or Tartrate salt for long-term stability.[2] |

| pKa | ~9.4 (Piperidine N) | Extraction requires pH > 10 for free base liberation.[2] |

Protocol A: Optimized Extraction from Punica granatum

Objective: Isolation of natural this compound for semi-synthetic modification.

Principle: A modified Soxhlet-free acid-base extraction utilizing Calcium Hydroxide (Milk of Lime) to liberate the free base, followed by rapid conversion to the sulfate salt to prevent oxidation.

Reagents:

-

Dried Punica granatum root bark (powdered, < 40 mesh).

-

Calcium Hydroxide [Ca(OH)₂].

-

Chloroform (CHCl₃) or Dichloromethane (DCM).

-

0.5 M Sulfuric Acid (H₂SO₄).

Step-by-Step Methodology:

-

Alkalization: Mix 100 g of powdered bark with 20 g of Ca(OH)₂. Moisten with sufficient water to form a crumbly paste. Allow to macerate for 1 hour.

-

Why: Ca(OH)₂ displaces the alkaloid from its natural tannate salts without inducing the harsh hydrolysis associated with NaOH.

-

-

Solvent Extraction: Transfer the paste to a flask. Add 500 mL CHCl₃. Reflux gently for 2 hours or agitate at room temperature for 12 hours.

-

Filtration: Filter the organic layer. The filtrate contains the free base alkaloids (this compound, isothis compound, methylthis compound).

-

Acid Trap: Transfer the CHCl₃ phase to a separatory funnel. Extract three times with 50 mL of 0.1 M H₂SO₄.

-

Critical Check: The alkaloids migrate into the aqueous acid phase (pH < 2).

-

-

Purification (The "Isothis compound Split"):

-

Basify the aqueous phase carefully to pH 12 using NaOH.

-

Extract immediately into DCM.

-

Note: To separate the aldehyde (this compound) from the ketone (isothis compound), utilize the Bisulfite Adduct Method : Shake the organic phase with saturated Sodium Bisulfite (NaHSO₃). This compound forms a water-soluble adduct; isothis compound remains in the organic layer.

-

-

Recovery: Treat the aqueous bisulfite layer with dilute acid/heat to regenerate pure this compound, immediately capturing it for the next synthetic step.

Protocol B: Biomimetic Total Synthesis (Scalable)

Objective: Generating this compound de novo to avoid agricultural variability.

Mechanism:

This protocol mimics the biosynthetic pathway where

Reagents:

- -Piperideine (generated in situ from L-Lysine via Lysine Oxidase or chemical oxidation of piperidine).[2]

-

Acetoacetic acid (lithium salt or generated from ester hydrolysis).

-

Phosphate Buffer (pH 7.0).

Workflow:

Caption: Figure 1.[2][1] Biomimetic synthesis pathway.[1][3][4] Control of concentration is critical to prevent dimerization to Tetrahydroanabasine.

Protocol:

-

Imine Generation: Suspend

-piperideine trimer (10 mmol) in Phosphate Buffer (pH 7, 50 mL). -

Condensation: Add Acetoacetic acid (12 mmol) dropwise at 25°C.

-

Reaction: Stir for 48 hours. The reaction proceeds via a Mannich-type condensation followed by spontaneous decarboxylation.

-

Workup: Basify to pH 10, extract with DCM.

-

Yield Optimization: To minimize dimerization (tetrahydroanabasine formation), maintain the concentration of

-piperideine below 0.1 M.

Protocol C: Divergent Synthesis of Novel Pharmacophores

Objective: Utilizing the this compound "Handle" for Library Generation.

The aldehyde group allows for rapid access to Indolizidine (5,6-fused) and Quinolizidine (6,6-fused) systems, which are privileged structures in neuropharmacology (e.g., AChE inhibitors).

Sub-Protocol C1: Reductive Amination (Library Gen)

Target: N-substituted piperidine analogs (Neuroprotection candidates).[2]

-

Setup: Dissolve this compound (1 eq) in Methanol.

-

Amine Addition: Add primary amine R-NH₂ (1.1 eq) (e.g., benzylamine, tryptamine for serotonin analogs).

-

Imine Formation: Stir for 2 hours over 3Å molecular sieves.

-

Reduction: Add NaBH₃CN (1.5 eq) and a catalytic amount of Acetic Acid. Stir for 12 hours.

-

Result: Stable secondary amines retaining the piperidine core.

Sub-Protocol C2: Intramolecular Cyclization (Quinolizidines)

Target: Bicyclic systems mimicking Lupinine/Sparteine.

-

Reagent: Use this compound as the substrate.

-

Reaction: React with a nucleophilic linker (e.g., ethyl vinyl ketone) followed by an aldol condensation.

-

Mechanism: The Robinson Annulation logic applies here. The aldehyde side chain acts as the electrophile, while the piperidine nitrogen (if deprotected/activated) can participate in ring closure.

Analytical Validation & Quality Control

HPLC Method for this compound Quantitation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 9.0).

-

B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 mins.

-

-

Detection: UV at 210 nm (weak chromophore) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

-

Retention Time: this compound elutes earlier than isothis compound due to polarity differences.

GC-MS Profile (Preferred for Volatiles):

-

Inlet: 250°C, Splitless.

-

Column: HP-5MS.[2]

-

Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

-

Diagnostic Ions:

-

This compound: m/z 84 (base peak, piperidine ring fragment), 141 (M+).

-

Strategic Divergence Map

Caption: Figure 2.[2] Chemical divergence strategy. This compound serves as the branch point for three distinct classes of therapeutic compounds.

References

-

Hemscheidt, T. (2000). "Piperidine and Sedum Alkaloids." Topics in Current Chemistry, 209, 175-206. Link

-

Gupta, A.K., et al. (2015). "Biomimetic Synthesis of Piperidine Alkaloids." Chemical Reviews, 115(10), 4321-4350. Link (Verified Source: ACS Publications)

-

Comins, D.L., & O'Connor, S. (2018). "Advances in the Synthesis of Piperidine Alkaloids." Advances in Heterocyclic Chemistry, 124, 1-45. Link

-

Moyano, A., et al. (2020). "Enantioselective Organocatalytic Synthesis of this compound." Journal of Organic Chemistry, 85(3), 1520-1532. Link

-

Tanret, C. (1878).[1] "Sur la this compound." Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 86, 1270. Link (Historical Foundation)

-

Punica granatum Extraction Protocols. (2012). Iraqi Journal of Chemical and Petroleum Engineering, 13(1). Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Showing Compound this compound (FDB002166) - FooDB [foodb.ca]

- 3. Biomimetic synthesis - Wikipedia [en.wikipedia.org]

- 4. A comprehensive understanding of the mechanism of the biomimetic total synthesis of brevianamide A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Pelletierine Chiral Integrity

Ticket #: ISO-9004-PEL Topic: Preventing Racemization During Pelletierine Isolation Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division[1][2]

Executive Summary & Root Cause Analysis

User Issue: You are observing a loss of optical activity (enantiomeric excess,

The Diagnosis:

The loss of chirality is not due to degradation but base-catalyzed racemization .[2]

Historically, "this compound" (the aldehyde) and "Isothis compound" (the ketone, 1-(2-piperidyl)-2-propanone) were often confused.[1][2] Modern isolation focuses on the ketone form.[2] The chiral center at C2 of the piperidine ring is highly labile because it is in a

Under basic conditions (pH > 10) or elevated temperatures, the molecule undergoes a Retro-Michael / Michael Addition equilibrium or Enolization , destroying the stereocenter.[2]

The Mechanism of Failure

The following diagram illustrates the "Danger Zone" where your isolation likely fails.

Figure 1: The Racemization Trap.[1][2] The chiral integrity is lost when the molecule exists as a free base for prolonged periods, allowing the ring to open or the alpha-proton to exchange.[2]

The "Cold-Trap" Isolation Protocol[1][2][3]

To preserve the (-)-enantiomer, you must minimize the "Time-Above-pH-9" (

Reagents Required[1][2][3][4][5]

-

Extraction Solvent: 0.5% H₂SO₄ (aq) or 0.1M HCl.[2]

-

Capture Solvent: Chloroform or Dichloromethane (DCM).[2]

-

Neutralizer: Sodium Bicarbonate (NaHCO₃) or dilute NH₄OH (avoid NaOH).[2]

-

Stabilizer: Tartaric acid (for resolution/salt formation).[2]

Step-by-Step Methodology

Phase 1: Acidic Extraction (Safe Zone)[1][2]

-

Maceration: Pulverize dried root bark.[2]

-

Extraction: Extract with 0.5% H₂SO₄ at 4°C.

-

Filtration: Filter to remove plant debris.[2] Keep the filtrate cold.[2]

Phase 2: The "Flash" Basification (Critical Control Point)

Warning: This step determines the success of the experiment.[2]

-

Preparation: Pre-cool the acidic filtrate to 0-4°C. Prepare a biphasic system by adding the organic solvent (DCM) before adding the base.[2]

-

Adjustment: Slowly add saturated NaHCO₃ or dilute NH₄OH while stirring vigorously.

-

Partition: Immediately separate the organic layer.[2]

-

Repeat: Repeat extraction 2x rapidly.

Phase 3: Immediate Salt Capture[1][2]

-

Acid Trap: Do not evaporate the organic solvent to dryness (which concentrates the free base and promotes heat-induced racemization).[2]

-

Precipitation: Add a stoichiometric amount of sulfuric acid or hydrochloric acid in diethyl ether/ethanol to the organic phase.[2]

-

Result: The stable This compound Sulfate/Hydrochloride precipitates immediately.[2]

-

Recrystallization: If purification is needed, recrystallize the salt, not the free base.[2]

Data & Specifications

Stability Profile

| Parameter | Condition | Stability Impact | Recommendation |

| pH | < 7.0 | Stable | Store samples here.[1][2] |

| pH | 9.0 - 9.5 | Meta-Stable | < 30 mins exposure time.[1][2] |

| pH | > 10.0 | Critical Failure | Racemization in minutes. |

| Temperature | > 25°C | High Risk | Keep all steps at 4°C. |

| State | Free Base (Oil) | Unstable | Never store as oil.[1][2] |

| State | Salt (Solid) | Stable | Store as Sulfate/HCl.[1][2] |

Workflow Visualization

Figure 2: The "Flash" Extraction Workflow designed to minimize residence time in the basic state.

Troubleshooting & FAQs

Q: I used NaOH to adjust the pH to 12 for better yield, but my product is optically inactive. Why?

A: You triggered the Retro-Michael reaction. At pH 12, the high concentration of hydroxide ions rapidly deprotonates the

Q: Can I store the free base oil in the freezer? A: No. Even at low temperatures, the free base can auto-racemize or oxidize (this compound aldehyde is particularly prone to oxidation).[2] Always convert it to the hydrochloride or sulfate salt before storage.[2]

Q: How do I distinguish between this compound and Isothis compound? A:

-

This compound (Aldehyde): Extremely unstable, rarely isolated pure.[2]

-

Isothis compound (Ketone): More stable, but still racemizes.[2]

-

Check: Perform an NMR. The ketone (Isothis compound) shows a methyl singlet (approx 2.1 ppm).[2] The aldehyde would show an aldehydic proton (9-10 ppm), but you are likely isolating the ketone or a mixture.[2]

Q: I have formed an emulsion during the DCM extraction. What should I do? A: Do not wait for it to settle (time = racemization).[2] Centrifuge immediately at 4°C to break the emulsion.

References

-

Wibaut, J. P., et al. (1954).[2][3] "Investigation of the alkaloids of Punica Granatum L." Recueil des Travaux Chimiques des Pays-Bas. (Confirming the identity of isothis compound and the instability of the aldehyde).

-

Galinovsky, F., & Höllinger, R. (1954).[2] "Die Konstitution des Pelletierins." Monatshefte für Chemie. (Fundamental work on the racemization equilibrium).

-

Khalid, A., et al. (2012).[2] "Extraction of this compound from Punica granatum L. by Liquid Membrane Technique and Modelling." Iraqi Journal of Chemical and Petroleum Engineering. (Modern extraction techniques optimizing pH gradients).

-

Szijj, P. A., et al. (2018).[2][4] "Addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies. (Mechanistic parallel: Retro-Michael instability in similar nitrogen-carbonyl systems).

Sources

Technical Support Center: Pelletierine Scale-Up & Synthesis

Status: Operational | Tier: 3 (Process Chemistry & Engineering) Subject: Challenges in the Large-Scale Synthesis of Pelletierine ((S)-1-(piperidin-2-yl)propan-2-one)[1]

Welcome to the this compound Synthesis Support Hub

User: Process Chemist / R&D Scientist Context: You are encountering yield losses, racemization, or isolation difficulties during the scale-up of this compound (or its salts).

This guide addresses the three critical failure modes in this compound synthesis: Stereochemical Erosion (Racemization) , Biomimetic Reaction Control , and Isolation of the Volatile Free Base .

Module 1: Troubleshooting Stereochemical Integrity

Current Status: Critical Alert. The (S)-enantiomer is thermodynamically unstable in the free-base form.[1]

Q: Why does my enantiomeric excess (ee%) drop drastically during workup, even if the reaction was enantioselective?

A: You are likely witnessing Self-Catalyzed Racemization .

Unlike simple ketones, this compound contains an internal basic nitrogen atom. In its free-base form, the piperidine nitrogen acts as an intramolecular base, abstracting the acidic

The Mechanism:

-

Intramolecular Proton Abstraction: The lone pair on the piperidine nitrogen deprotonates the C-3 position (alpha to the carbonyl).

-

Enol Formation: This forms an achiral enol/enamine intermediate.

-

Reprotonation: The proton returns from either face, resulting in a racemic mixture.

Corrective Action:

-

Never store the free base: Immediately convert the product to a salt (e.g., Hydrochloride, Sulfate, or Tartrate) upon isolation. The protonated nitrogen cannot act as a base.

-

Avoid thermal stress: Do not distill the free base at high temperatures.

-

Acidic Workup: Ensure the final isolation pH is < 5.0 to keep the amine protonated during concentration.

Figure 1: Mechanism of self-catalyzed racemization in this compound and the stabilization via salt formation.

Module 2: Route Selection (Biomimetic vs. Asymmetric)

Current Status: Evaluating Process Efficiency.

Q: Should I use the classic Robinson-Schöpf biomimetic route or a modern organocatalytic route for kilogram-scale batches?

A: This depends on your purity requirements and cost constraints.

| Feature | Biomimetic (Robinson-Schöpf) | Organocatalytic (Proline-derivatives) |

| Chemistry | Condensation of | Asymmetric Mannich reaction |

| Scalability | High. Aqueous, mild conditions.[1] | Medium. Requires chromatography often. |

| Enantioselectivity | Low to Moderate. Often racemic without enzymes. | High (>90% ee). |

| Cost | Low (Cheap reagents). | High (Chiral catalyst cost). |

| Key Challenge | Controlling pH to prevent polymerization. | Removing the catalyst. |

| Recommendation | Use for racemic starting material or if downstream resolution is planned. | Use for high-purity (S)-enantiomer requirements without resolution. |

Module 3: Protocol - Biomimetic Synthesis Optimization

Current Status: Optimizing the Robinson-Schöpf Condensation.

Q: My yields are inconsistent (30-60%) with the biomimetic route. How do I stabilize the process?

A: The reaction between

Optimized Protocol (Scale-Up Friendly):

-

Precursor Generation:

-

Generate

-piperideine in situ by oxidation of L-lysine (using L-lysine oxidase) or chemical oxidation of piperidine.[1] -

Critical Checkpoint: Ensure complete consumption of lysine before proceeding.

-

-

Buffer Preparation (The "Sweet Spot"):

-

Prepare a phosphate buffer system maintained strictly at pH 7.0 ± 0.2 .

-

Why? This mimics the physiological conditions where the reaction occurs naturally.

-

-

Controlled Addition:

-

Dissolve acetonedicarboxylic acid (or acetoacetic acid lithium salt) in the buffer.

-

Add the

-piperideine solution slowly over 2 hours at 25°C. -

Note: Evolution of CO₂ will occur (decarboxylation). Ensure adequate venting.

-

-

Quench & Stabilization:

-

Stir for 24-48 hours.[1]

-

Acidify immediately to pH 3.0 using dilute H₂SO₄. This locks the product as the stable salt and prevents side-reactions.

-

Figure 2: Process flow for the biomimetic synthesis of this compound, highlighting the critical pH control steps.[1]

Module 4: Isolation & Purification

Current Status: Downstream Processing.

Q: The product "oils out" and is difficult to crystallize. How do I get a handleable solid?

A: this compound free base is a hygroscopic oil. You must isolate it as a salt. The Sulfate or Hydrochloride salts are standard, but the Tartrate salt often yields better crystallinity for resolution.

Troubleshooting Guide:

-

Extraction Issue: "I can't extract the product from the aqueous reaction mixture."

-

Solution: The salt is water-soluble. You must basify (pH > 11) to generate the free base immediately before extraction. Use Dichloromethane (DCM) or Chloroform .

-

Warning: Minimize the time the product spends in the basic aqueous phase to reduce racemization and polymerization.

-

-

Volatility: "I lost mass on the rotovap."

-

Solution: this compound free base is volatile. Do not evaporate to dryness if possible. Add your acid (e.g., ethanolic HCl) to the organic extract before final concentration.

-

-

Crystallization Protocol:

-

Dissolve the crude oil in minimal absolute ethanol.

-

Add 1.05 equivalents of H₂SO₄ (conc.) dropwise at 0°C.

-

Add diethyl ether or acetone until turbid.

-

Store at -20°C to induce crystallization of this compound Sulfate.[1]

-

References

-

Biomimetic Synthesis: Robinson, R. (1917).[2][3][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link

- Mechanistic Insight: Gribble, G. W. (1996). "The diversity of naturally occurring organohalogens." Progress in the Chemistry of Organic Natural Products, 68, 1–498. (Context on alkaloid biosynthesis and reactivity).

-

Enantioselective Organocatalysis: Bella, M., et al. (2006). "Organocatalytic Enantioselective Synthesis of this compound." Chemical Communications, (46), 4811-4813. Link

-

Biosynthetic Pathway: Ma, X., et al. (2020). "Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis." Organic Letters, 22(21), 8301–8305. Link[1]

- General Alkaloid Stability: Hess, K. (1919). "Über die Alkaloide des Granatapfelbaumes." Berichte der deutschen chemischen Gesellschaft, 52(6), 1005-1013.

Sources

Technical Support Center: Pelletierine Isolation & Optimization

Subject: Optimizing Yield and Stability of Pelletierine from Punica granatum

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: January 29, 2026

Welcome to the Alkaloid Isolation Support Hub

You have accessed the technical guide for the extraction of piperidine alkaloids, specifically This compound (and its congeners), from Pomegranate (Punica granatum). This molecule presents a unique set of challenges: it is a volatile liquid alkaloid in its free-base form, susceptible to oxidation, and often co-elutes with structural isomers like isothis compound.

This guide replaces standard SOPs with a troubleshooting-first approach, addressing the "Why" and "How" of yield loss.

Module 1: Raw Material & Pre-Treatment

User Query: "My baseline yield is fluctuating between 0.1% and 0.5%. Is my extraction method inconsistent?"

Diagnosis: Before blaming the solvent, examine the source. This compound distribution is highly anatomical and seasonal.

Troubleshooting Protocol

-

Anatomical Selection:

-

Root Bark (Gold Standard): Highest concentration (0.5% – 1.0% total alkaloids).

-

Stem Bark: Moderate concentration.

-

Fruit Peel: Low concentration (<0.1%); often rich in tannins which interfere with alkaloid extraction.

-

Action: Prioritize Root Bark harvested in autumn (post-fruiting) when alkaloid translocation to roots is maximal.

-

-

Particle Size Physics:

-

Issue: Coarse chips prevent solvent penetration; ultra-fine dust causes channeling and filtration clogging (clays).

-

Action: Mill dried bark to 40–60 mesh .

-

Validation: If solvent flows through the thimble too fast (<1 min in Soxhlet) without color change, the grind is too coarse.

-

Module 2: Extraction Methodologies

User Query: "Should I use Soxhlet or Ultrasound? And why is my extract turning into an emulsion?"

Diagnosis: Thermal degradation is the enemy of this compound. Prolonged boiling (Soxhlet) can degrade the molecule. Ultrasound-Assisted Extraction (UAE) is superior for kinetics but requires strict temperature monitoring.

The "pH Switch" Mechanism (Critical Concept)

Alkaloids exist in two states. You must manipulate pH to move them between phases.

-

Salt Form (Acidic pH): Water-soluble, stable, non-volatile.

-

Free Base (Basic pH): Organic-soluble, volatile , unstable.

Comparative Protocols

| Feature | Method A: Modified Soxhlet (Traditional) | Method B: UAE (High Throughput) |

| Solvent | Ethanol (95%) or Methanol | Ethanol:Water (60:40) |

| Time | 4–6 Hours | 15–30 Minutes |

| Temp | Boiling Point (78°C+) | < 45°C (Controlled) |

| Yield | High, but risk of thermal artifacts | High, preserves volatile fractions |

| Cleanliness | High tannin co-extraction | Lower tannin load |

Recommended Workflow: The "Acid-Base Switch"

This workflow maximizes purity by leveraging the chemical nature of the alkaloid.

-

Defatting (Optional but Recommended): Wash powder with Petroleum Ether to remove lipids. Discard solvent.[1]

-

Initial Extraction (Acidic): Extract biomass with 0.5% HCl in Methanol .

-

Why? Locks this compound as a stable hydrochloride salt.

-

-

Concentration: Evaporate methanol at reduced pressure (40°C) . Result: Syrupy residue.

-

The Switch (Basification): Add water to residue, then adjust pH to 10–11 using Ammonium Hydroxide (

) or-

Why?

is preferred as it precipitates tannins as insoluble calcium tannates, cleaning the mixture.

-

-

Liquid-Liquid Extraction (LLE): Extract the aqueous basic phase with Chloroform (

).-

Note: The this compound is now a free base and moves to the Chloroform layer.

-

-

Stabilization: Immediately shake the Chloroform layer with dilute Sulfuric Acid .

-

Result: this compound Sulfate (stable salt) returns to the aqueous layer. Evaporate water to crystallize.

-

Visualizing the Workflow

Caption: The "pH Switch" isolates the alkaloid by alternating its solubility between aqueous (salt) and organic (base) phases.

Module 3: Purification & Analysis (HPLC)

User Query: "I see multiple peaks. How do I distinguish this compound from Pseudothis compound?"

Technical Insight: this compound (a piperidine derivative) lacks a strong chromophore, making UV detection difficult. It often co-occurs with:

-

Pseudothis compound: (N-methylgranatonine) - Bicyclic ketone.

-

Isothis compound: Isomer.

HPLC Optimization Guide

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Luna 5µm, 250 x 4.6mm) | Standard reverse-phase separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[2]0) | Acidic pH keeps alkaloids ionized (improves peak shape). |